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molecular formula C10H9NO4 B595908 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate CAS No. 109274-83-1

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Cat. No. B595908
M. Wt: 207.185
InChI Key: ZZEHSWOSYCXPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911543B2

Procedure details

Ethyl glycolate (35.5 mL, 375 mmol) is slowly added (over 20 minutes) to a slurry of NaOH (15.8 g, 394 mmol) in 1,2-dimethoxyethane (400 mL) under N2 with the flask being in an ice bath. The mixture is allowed to warm to rt, is stirred for 30 min, and ethyl 2-chloronicotinate (27.84 g, 150 mmol) in 1,2-dimethoxyethane (50 mL) is added over 10 minutes. The reaction is warmed to 65° C. for 15 h in an oil bath. The mixture is concentrated to dryness, the residue is dissolved in H2O (500 mL), washed with hexane (500 mL), acidified to pH 3 with 5% HCl, and extracted with CHCl3 (4×400 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated to a yellow solid. The solid is suspended in ether (200 mL) and heated on a steam bath until concentrated to a volume of 40 mL. The material is allowed to crystallize overnight, then filtered to afford ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (C40) as a pale orange solid (41% yield). Additional material is obtained by concentrating the filtrate. Recrystallization in ether a second time afforded (C40) as a pale yellow solid (7.3% yield). MS (EI) for C10H9NO4, m/z: 207 (M)+.
Quantity
35.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
27.84 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][OH:3].[OH-].[Na+].Cl[C:11]1[N:21]=[CH:20][CH:19]=[CH:18][C:12]=1[C:13](OCC)=[O:14]>COCCOC>[OH:14][C:13]1[C:12]2[C:11](=[N:21][CH:20]=[CH:19][CH:18]=2)[O:3][C:2]=1[C:1]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
35.5 mL
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
15.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
27.84 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=CC=N1
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is warmed to 65° C. for 15 h in an oil bath
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in H2O (500 mL)
WASH
Type
WASH
Details
washed with hexane (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath
CONCENTRATION
Type
CONCENTRATION
Details
until concentrated to a volume of 40 mL
CUSTOM
Type
CUSTOM
Details
to crystallize overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C(OC2=NC=CC=C21)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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